molecular formula C25H38Cl2N2O2 B2922926 1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride CAS No. 1185161-31-2

1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

Cat. No. B2922926
M. Wt: 469.49
InChI Key: CLQPTYHSLLAZRM-UHFFFAOYSA-N
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Description

1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BPAP, and it has been studied extensively for its effects on the central nervous system.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride' involves the reaction of 4-benzhydrylpiperazine with tert-pentanol in the presence of a suitable acid catalyst to form the intermediate 1-(4-benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol, which is then converted to the dihydrochloride salt using hydrochloric acid.

Starting Materials
4-benzhydrylpiperazine, tert-pentanol, acid catalyst, hydrochloric acid

Reaction
Step 1: 4-benzhydrylpiperazine is dissolved in an appropriate solvent and an acid catalyst is added., Step 2: tert-pentanol is added to the reaction mixture and the reaction is allowed to proceed at an appropriate temperature and time., Step 3: The reaction mixture is quenched with water and the product is extracted with an appropriate organic solvent., Step 4: The organic layer is dried and concentrated to yield the intermediate 1-(4-benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol., Step 5: The intermediate is dissolved in hydrochloric acid and the dihydrochloride salt is precipitated by the addition of a suitable base., Step 6: The dihydrochloride salt is filtered, washed, and dried to yield the final product.

Mechanism Of Action

The exact mechanism of action of BPAP is not fully understood, but it is thought to act as a dopamine receptor agonist. BPAP may also affect other neurotransmitter systems, such as serotonin and norepinephrine, which could contribute to its therapeutic effects.

Biochemical And Physiological Effects

BPAP has been found to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. Additionally, BPAP has been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy. BPAP has also been found to have antidepressant effects in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using BPAP in lab experiments is that it has been extensively studied and its effects are well-documented. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.

Future Directions

There are several potential future directions for research on BPAP. One area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects or limitations. Finally, BPAP could be studied for its potential use in other neurological conditions, such as Alzheimer's disease or schizophrenia.

Scientific Research Applications

BPAP has been studied for its potential therapeutic applications in several areas, including depression, Parkinson's disease, and narcolepsy. In animal studies, BPAP has shown antidepressant effects and has been found to increase dopamine levels in the brain, which may be beneficial in the treatment of Parkinson's disease. Additionally, BPAP has been shown to increase wakefulness and reduce sleepiness in animal models of narcolepsy.

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(2-methylbutan-2-yloxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2.2ClH/c1-4-25(2,3)29-20-23(28)19-26-15-17-27(18-16-26)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22;;/h5-14,23-24,28H,4,15-20H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQPTYHSLLAZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzhydrylpiperazin-1-yl)-3-(tert-pentyloxy)propan-2-ol dihydrochloride

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